

## An In-depth Technical Guide to the Synthesis of (E/Z)-CCR-11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **(E/Z)-CCR-11**, a rhodanine derivative identified as a potent antibacterial agent. The document details the synthetic pathway, experimental protocols, and the mechanism of action of this compound, presenting quantitative data in a structured format and visualizing key pathways using Graphviz diagrams.

## Introduction

(E/Z)-CCR-11, chemically known as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-yl}methylene)thiazolidin-4-one, is a small molecule inhibitor of the bacterial cell division protein FtsZ. By targeting this essential protein, CCR-11 effectively disrupts bacterial cytokinesis, leading to cell elongation and eventual death. This unique mechanism of action makes it a promising candidate for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance. This guide will focus on the chemical synthesis of CCR-11, providing a step-by-step pathway for its laboratory-scale preparation.

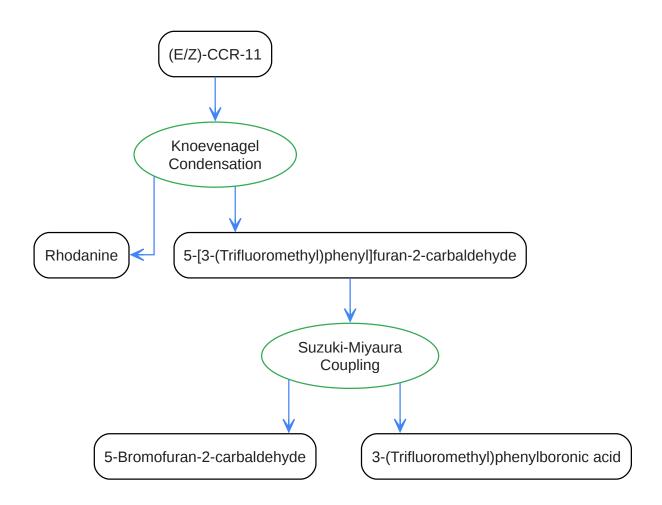
## **Retrosynthetic Analysis**

The synthesis of **(E/Z)-CCR-11** can be approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection lies at the exocyclic double bond, which is characteristic of a Knoevenagel



condensation. This reaction typically involves the condensation of an active methylene compound, in this case, rhodanine, with an aldehyde.

The required aldehyde intermediate is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-(trifluoromethyl)phenylboronic acid.



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Caption: Retrosynthetic analysis of (E/Z)-CCR-11.

## **Synthesis Pathway**

The forward synthesis of **(E/Z)-CCR-11** is a two-step process starting from commercially available precursors.







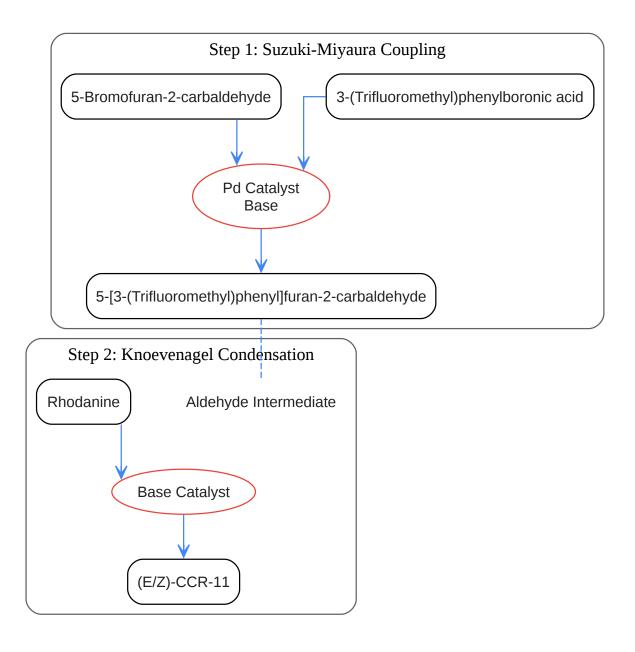
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction forms the carbon-carbon bond between the furan ring and the phenyl ring.

Step 2: Knoevenagel Condensation for the Synthesis of (E/Z)-CCR-11

The second and final step is the Knoevenagel condensation of the synthesized aldehyde intermediate with rhodanine. This reaction is typically catalyzed by a weak base and results in the formation of the exocyclic double bond, yielding the target compound **(E/Z)-CCR-11**. The reaction generally produces the more thermodynamically stable E-isomer as the major product.





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Caption: Forward synthesis pathway for (E/Z)-CCR-11.

# Experimental Protocols Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2carbaldehyde

Materials:



- 5-Bromofuran-2-carbaldehyde
- 3-(Trifluoromethyl)phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- Water
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 3- (trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Add the palladium catalyst, prepared in situ by mixing palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of the solvent mixture.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.



- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a solid.

## Synthesis of (E/Z)-CCR-11

#### Materials:

- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- Rhodanine
- Sodium acetate (NaOAc)
- · Glacial acetic acid
- Ethanol

#### Procedure:

- Dissolve 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and rhodanine (1.1 eq) in glacial acetic acid or ethanol in a round-bottom flask.
- Add sodium acetate (2.0-3.0 eq) to the mixture.
- Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
- Pour the reaction mixture into ice-cold water to facilitate further precipitation.



- Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure (E)-CCR-11. The Z-isomer may be present in the mother liquor.

**Quantitative Data** 

Parameter	Value	Reference
Synthesis of Aldehyde Intermediate		
Yield	70-85%	General Suzuki-Miyaura reaction yields for similar substrates.
Purity	>95% (after chromatography)	Expected purity after purification.
Synthesis of (E/Z)-CCR-11		
Yield	60-80%	Typical yields for Knoevenagel condensations with rhodanines.
Purity	>98% (after recrystallization)	Expected purity for the major E-isomer.
Biological Activity		
IC <sub>50</sub> (B. subtilis FtsZ GTPase activity)	1.5 ± 0.3 μM	[1]
MIC (Bacillus subtilis)	3 μΜ	[1]
MIC (Mycobacterium smegmatis)	4 μΜ	[1]
IC50 (HeLa cell proliferation)	18.1 ± 0.2 μM	[1]

## **Mechanism of Action: FtsZ Inhibition**

## Foundational & Exploratory



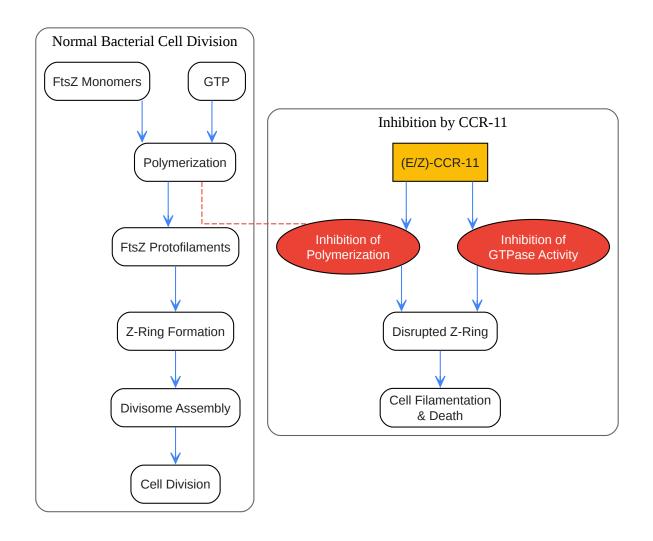


**(E/Z)-CCR-11** exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cell division. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome complex.

The mechanism of inhibition by CCR-11 involves the following steps:

- Binding to FtsZ: CCR-11 binds to a pocket on the FtsZ protein.
- Inhibition of Polymerization: This binding event interferes with the ability of FtsZ monomers to polymerize into protofilaments.
- Inhibition of GTPase Activity: The binding of CCR-11 also inhibits the GTPase activity of FtsZ, which is essential for the dynamic nature of the Z-ring.
- Disruption of Z-Ring Formation: As a result of the inhibition of polymerization and GTPase activity, the formation of a functional Z-ring is prevented.
- Inhibition of Cell Division: Without a proper Z-ring, bacterial cell division is blocked, leading to the formation of elongated, filamentous cells and ultimately cell death.





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Caption: Mechanism of FtsZ inhibition by **(E/Z)-CCR-11**.

## Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of the antibacterial agent **(E/Z)-CCR-11**. The pathway, involving a Suzuki-Miyaura coupling followed by a Knoevenagel condensation, provides an efficient route to this promising FtsZ inhibitor. The detailed experimental protocols and an understanding of the mechanism of action are crucial



for researchers and drug development professionals working on the discovery of new antimicrobial agents. The provided data and visualizations serve as a valuable resource for the synthesis and further investigation of CCR-11 and its analogs.

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### References

- 1. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft PMC [pmc.ncbi.nlm.nih.gov]
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